2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide is a chemical compound recognized for its unique structural characteristics and potential applications in various scientific fields. This compound features cyclopropyl groups and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity. Its molecular formula is , and it has garnered attention in organic synthesis and medicinal chemistry due to its intriguing properties and biological activities.
The compound can be synthesized through specific chemical reactions involving cyclopropylmethylamine and acylating agents, such as cyclopropylcarbonyl chloride. It is commercially available from various chemical suppliers, indicating its significance in research and industrial applications.
2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide is classified as an amide due to the presence of the acetamide functional group. Additionally, it belongs to the category of nitrogen-containing heterocycles, which are essential in medicinal chemistry for their biological activity.
The synthesis of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide typically involves the reaction of cyclopropylmethylamine with a suitable acylating agent. A common method employs cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine. This reaction is usually conducted under mild conditions at room temperature to yield the desired product efficiently.
The molecular structure of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide can be represented by its IUPAC name and structural formula:
C1CC1CNC(C2CC2)C(=O)N| Property | Value |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| InChI | InChI=1S/C9H16N2O/c10-9(12)8(7-3-4-7)11-5-6-1-2-6/h6-8,11H,1-5H2,(H2,10,12) |
| InChI Key | FRRJUQVZHDHGPJ-UHFFFAOYSA-N |
2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide can undergo several types of chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium at elevated temperatures |
| Reduction | Lithium aluminum hydride | Anhydrous ether under reflux |
| Substitution | Alkyl halides | Presence of a base (e.g., sodium hydride) |
The mechanism of action for 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound is believed to bind to these targets, modulating their activity and leading to various biochemical effects. Ongoing research aims to elucidate the exact pathways and molecular interactions involved in its action.
The physical properties of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide include:
The chemical properties encompass its reactivity patterns, including:
2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide has several applications across various scientific fields:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8